4-Biphenylyl Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

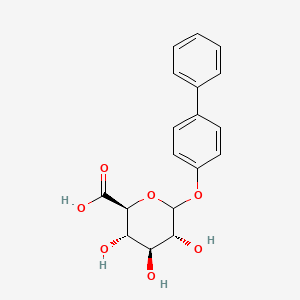

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O7 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18?/m0/s1 |

InChI Key |

RFZQPUBFBMWPMZ-PDHYLSHYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Significance of Conjugation Reactions in Xenobiotic Biotransformation Research

The metabolism of xenobiotics generally occurs in two phases. openaccessjournals.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule. openaccessjournals.commhmedical.com These initial modifications, however, often result in only a minor increase in the compound's water solubility. mhmedical.commhmedical.com

This is where Phase II conjugation reactions become crucial. In this phase, the modified xenobiotics are coupled with endogenous molecules such as glucuronic acid, sulfate, or glutathione. wikipedia.orgopenaccessjournals.com This conjugation process, known as glucuronidation when involving glucuronic acid, significantly increases the water solubility of the xenobiotic, making it easier for the body to eliminate through urine or bile. wikipedia.orgmhmedical.com These reactions are typically catalyzed by a large group of enzymes with broad substrate specificities, capable of metabolizing a wide array of hydrophobic compounds. wikipedia.org Glucuronidation is considered the most important Phase II metabolic reaction and is involved in the metabolism of a vast number of both foreign and endogenous compounds. helsinki.fi

Overview of Udp Glucuronosyltransferases Ugts in Metabolic Pathways

The key enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes catalyze the transfer of a glucuronic acid molecule from the high-energy donor, UDP-glucuronic acid (UDPGA), to a lipophilic substrate. nih.govresearchgate.net This process converts the fatty, lipid-soluble compounds into more water-soluble, hydrophilic substances that can be readily excreted. nih.govresearchgate.net

UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of cells, with high expression in the liver, a major site for drug metabolism, as well as in other tissues like the intestines, kidneys, and spleen. wikipedia.orgnih.gov In humans, there are 22 identified active UGTs, which are categorized into different families and subfamilies based on their genetic similarities. nih.govresearchgate.net These enzymes play a critical role in the metabolism of a wide range of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. wikipedia.orgnih.gov The diversity and broad substrate specificity of the UGT superfamily underscore their importance in protecting the body from the potential toxicity of foreign chemicals. nih.gov

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis of 4-Biphenylyl Glucuronide in Biological Research Matrices

Directly measuring glucuronide conjugates like this compound is often preferred over indirect methods that involve hydrolysis, as it offers quicker sample preparation and improved accuracy and precision. scispace.comresearchgate.net The high selectivity and sensitivity of modern tandem mass spectrometry instruments enable the direct measurement of these hydrophilic metabolites. scispace.comresearchgate.net

LC-MS/MS is the preeminent technique for the quantitative analysis of glucuronide conjugates from biological samples. researchgate.net Its widespread use is due to its flexibility, accuracy, efficiency, and high sensitivity. acs.orgmdpi.com The development of a robust LC-MS/MS method involves the careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection.

Chromatographic separation is critical, especially for separating isomers. acs.org Biphenyl (B1667301) and C18 reversed-phase columns are commonly employed. acs.orgmdpi.comacs.orgnih.gov Biphenyl columns, in particular, have shown excellent performance in retaining and separating drug metabolites, including glucuronides. acs.orgnih.govnih.gov Gradient elution with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water containing additives like formic acid or ammonium (B1175870) formate (B1220265) is used to achieve optimal separation. nih.govnih.govnih.gov

Mass spectrometric detection is usually performed using a triple quadrupole instrument in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. scispace.com Electrospray ionization (ESI) is a common ion source for this application. nih.gov A characteristic fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, mass loss of 176.0321 Da), which is a key transition used for quantification. nih.govnih.gov

Method validation is performed to ensure reliability, with parameters including linearity, accuracy, precision, recovery, and matrix effects being thoroughly assessed. researchgate.netnih.gov Linearity is typically confirmed with correlation coefficients (r²) greater than 0.98 or 0.99. researchgate.netnih.gov

Table 1: Typical LC-MS/MS Protocol Parameters for Glucuronide Analysis

| Parameter | Typical Setting | Source(s) |

| Chromatography | ||

| LC Column | Biphenyl or C18 (e.g., 100 x 2.1 mm, <3 µm) | acs.orgnih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Formate Buffer | nih.govnih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | nih.govnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.govmdpi.com |

| Column Temperature | 30 - 40 °C | nih.govmdpi.com |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode | nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Key Transition | Precursor Ion → [Precursor - 176.03]⁺/⁻ | nih.govnih.gov |

| Internal Standard | Structurally similar compound or deuterated analog | nih.govnih.gov |

Table 2: Representative LC-MS/MS Method Validation Summary

| Validation Parameter | Acceptance Criteria / Typical Range | Source(s) |

| Linearity (r²) | > 0.98 | nih.gov |

| Accuracy | 85-115% (93.0–109.7%) | researchgate.net |

| Precision (%CV) | < 15% (0.8–8.8%) | researchgate.net |

| Recovery | > 85% (Range: 56.1–104.5%) | researchgate.netnih.gov |

| Matrix Effect | < 20% (Range: 78.9-126.9%) | researchgate.netnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a core analytical technique for profiling low molecular weight metabolites. chemrxiv.org However, due to the non-volatile nature of glucuronides, which possess numerous active hydrogen groups, direct analysis by GC-MS is not feasible. researchgate.net Therefore, a pre-column derivatization step is mandatory to convert this compound into a volatile and thermally stable derivative. chemrxiv.orgresearch-solution.com

The most common derivatization technique for compounds with hydroxyl and carboxyl groups is silylation. research-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) are used to replace the active protons with trimethylsilyl (B98337) (TMS) groups. research-solution.comnih.gov Another approach involves permethylation, which has been successfully used for the analysis of isomeric hydroxybiphenyl glucuronides. nih.gov

Once derivatized, the sample is injected into the GC-MS system. etamu.edu The GC separates the derivatized analytes based on their boiling points and interaction with the capillary column, which is often a non-polar phase like HP-5MS. nih.govetamu.edu The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. nih.gov The resulting mass spectrum provides a fragmentation pattern, or "fingerprint," that can be used for identification by comparison to spectral libraries. nih.govnih.gov While predicted spectra for TMS-derivatized glucuronides exist, experimental confirmation is crucial for unambiguous identification. hmdb.cahmdb.ca

Table 3: Typical GC-MS Derivatization and Analysis Parameters

| Step | Procedure/Reagent | Purpose | Source(s) |

| Derivatization | Silylation (e.g., BSTFA, HMDS/TMCS) or Permethylation | Increase volatility and thermal stability | research-solution.comnih.govnih.gov |

| GC Separation | |||

| Column | Non-polar capillary column (e.g., HP-5MS) | Separate volatile derivatives | nih.gov |

| Carrier Gas | Helium | Mobile phase for separation | mdpi.com |

| MS Detection | |||

| Ionization | Electron Ionization (EI) at 70 eV | Fragment molecules for identification | hmdb.ca |

| Analysis | Full Scan or Selected Ion Monitoring (SIM) | Generate mass spectrum for profiling | nih.gov |

Structural Characterization and Confirmation Techniques for Research Conjugates

Beyond quantification, the unambiguous confirmation of the chemical structure of a research conjugate like this compound is paramount. This is achieved through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. rsc.org Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional experiments like HSQC and HMBC provide detailed information about the molecular framework. rsc.orgieeesem.com

For this compound, NMR analysis confirms the presence of both the biphenyl aglycone and the glucuronic acid moiety, as well as the specific site of conjugation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the biphenyl ring system and the protons of the glucuronic acid sugar ring. ieeesem.comnih.gov A key piece of evidence is the coupling constant between the anomeric proton (H-1) and the H-2 proton of the glucuronic acid ring; a coupling of 8-9 Hz is indicative of the β-anomeric configuration, which is typical for biological glucuronidation. helsinki.fi The ¹³C NMR spectrum complements this by showing distinct signals for all carbon atoms, including the carbonyl carbon of the glucuronic acid and the carbons of the biphenyl structure. rsc.orgacs.org

Table 4: Key NMR Data for Structural Confirmation of Glucuronide Conjugates

| NMR Technique | Information Provided | Key Feature for this compound | Source(s) |

| ¹H NMR | Proton environment and connectivity | Signals for biphenyl aromatic protons and glucuronic acid protons | ieeesem.comnih.gov |

| ¹³C NMR | Carbon skeleton | Signals for all carbons in both biphenyl and glucuronide moieties | rsc.orgacs.org |

| ¹H-¹H COSY | Proton-proton correlations | Shows coupling between adjacent protons within the sugar ring | ieeesem.com |

| HSQC/HMBC | Carbon-proton correlations (1-bond/multi-bond) | Confirms linkage between the biphenyl oxygen and the anomeric carbon (C-1) of the glucuronide | rsc.orgieeesem.com |

| Anomeric Coupling | Stereochemistry of glycosidic bond | J(H1, H2) coupling constant of ~8-9 Hz confirms β-configuration | helsinki.fi |

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap, is a powerful technique for identifying and characterizing drug metabolites. mdpi.comresearchgate.net HRMS provides a highly accurate mass measurement (typically with <5 ppm error), which allows for the determination of the elemental composition of the parent ion and its fragments. mdpi.com

For this compound, HRMS analysis would confirm its molecular formula. The primary value of HRMS in this context lies in its use in tandem with fragmentation (MS/MS). acs.org Collision-induced dissociation (CID) of the this compound precursor ion would yield high-resolution fragment spectra. mdpi.com A characteristic and diagnostic fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), resulting in a fragment ion corresponding to the protonated aglycone (4-hydroxybiphenyl). nih.govacs.org The accurate mass measurement of both the precursor and this key fragment ion provides strong evidence for the identity of the metabolite. acs.org This strategy, sometimes referred to as in silico deconjugation, is a reliable approach for annotating glucuronide conjugates in complex samples. nih.gov

Table 5: HRMS Fragmentation Data for this compound

| Ion | Description | Significance | Source(s) |

| Precursor Ion [M+H]⁺ | Intact protonated molecule | Provides accurate mass for elemental composition determination | mdpi.comresearchgate.net |

| Fragment Ion [M+H - 176.0321]⁺ | Aglycone fragment after neutral loss | Confirms the presence of a glucuronide conjugate and identifies the aglycone (4-hydroxybiphenyl) | nih.govacs.org |

Sample Preparation and Derivatization Strategies for Biological Research Samples

The quality of analytical data is highly dependent on the sample preparation procedure, which aims to extract the analyte of interest from the complex biological matrix, remove interferences, and concentrate the sample. researchgate.netmdpi.com

For LC-MS analysis, several strategies are employed.

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or an acid is added to a plasma or blood sample to precipitate proteins. mdpi.comwindows.net The supernatant containing the analyte is then analyzed. windows.net While quick, it may result in less clean extracts compared to other methods. scispace.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). scispace.com The pH of the aqueous phase can be adjusted to optimize the extraction of acidic compounds like glucuronides. scispace.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from biological fluids like urine, plasma, and bile. nih.govnih.gov It uses a solid sorbent packed in a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov This method can significantly reduce matrix effects, especially from complex matrices like bile. nih.gov On-column enzymatic hydrolysis can also be integrated into SPE workflows to save time and prevent sample loss. researchgate.net

For GC-MS analysis, derivatization is an essential part of the sample preparation workflow. chemrxiv.org The goal is to chemically modify the analyte to make it volatile enough for gas chromatography. research-solution.com

Silylation: This is the most common derivatization reaction for compounds containing -OH, -COOH, -NH₂, and -SH groups. research-solution.com It involves replacing the active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are noted for being significantly more stable than TMS ethers and produce characteristic mass spectra with a prominent [M-57]⁺ ion, which is useful for identification. chemcoplus.co.jp

Alkylation/Permethylation: This involves replacing acidic protons with an alkyl group. For instance, after hydrolysis of a glucuronide, the resulting hydroxyl group can be methylated using a reagent like diazomethane (B1218177) prior to GC-MS analysis. nih.gov Permethylation of the intact glucuronide has also been shown to be an effective strategy for GC-MS analysis of isomeric conjugates. nih.gov

Table 6: Comparison of Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Primary Application | Advantages | Disadvantages | Source(s) |

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation | LC-MS | Fast, simple, inexpensive | Less clean extract, potential for matrix effects | mdpi.comwindows.net |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents | LC-MS, GC-MS | Good for removing salts, provides cleaner extract than PPT | Can be labor-intensive, uses large solvent volumes | scispace.commdpi.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | LC-MS, GC-MS | High recovery, excellent cleanup, reduces matrix effects, can concentrate analyte | More expensive and complex than PPT/LLE | nih.govnih.gov |

| Derivatization (e.g., Silylation) | Chemical modification of functional groups | GC-MS | Enables analysis of non-volatile compounds | Adds an extra step, potential for side-reactions | chemrxiv.orgresearch-solution.com |

Enzymatic Hydrolysis with β-Glucuronidase for Aglycone Release in Research Settings

Glucuronidation is a major metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. sigmaaldrich.com The resulting glucuronide conjugates, such as this compound, are often analyzed by first cleaving the glucuronic acid moiety to release the parent aglycone, in this case, 4-hydroxybiphenyl. This process, known as hydrolysis, is commonly achieved enzymatically using β-glucuronidases. sigmaaldrich.comrestek.com

Enzymatic hydrolysis is a cornerstone of sample preparation in many analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov The process is preferred for its specificity in cleaving β-glucuronide linkages. researchgate.net In research, various sources of β-glucuronidase are utilized, including those derived from Helix pomatia (a type of snail), Escherichia coli, and recombinant sources. sigmaaldrich.comnih.govscirp.org

The efficiency of the hydrolysis can be influenced by several factors, including the enzyme source, pH, temperature, and incubation time. nih.govresearchgate.netcdc.gov For instance, a study on the hydrolysis of various glucuronides found that recombinant β-glucuronidases could achieve quantitative hydrolysis in as little as 3-5 minutes at room temperature. researchgate.netresearchgate.net In contrast, enzymes from sources like Helix pomatia may require longer incubation periods, sometimes up to 24 hours, and elevated temperatures (e.g., 40–55 °C) to achieve similar efficiency. mdpi.com

Research has shown that different β-glucuronidase enzymes exhibit varying efficiencies and selectivities. Enzymes from E. coli and human sources have been shown to preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov This selectivity can be critical when analyzing complex biological matrices containing multiple types of conjugates. nih.gov The choice of enzyme and reaction conditions must be empirically determined and validated for each specific analyte and matrix to ensure accurate quantification. sigmaaldrich.comcdc.gov For example, the hydrolysis of steroid glucuronides has been studied to overcome limitations that might lead to underestimation of certain conjugates. nih.govresearchgate.net

| Enzyme Source | Typical Incubation Time | Typical Incubation Temperature | Key Characteristics |

|---|---|---|---|

| Recombinant (e.g., B-One®, IMCSzyme™) | 5-60 minutes researchgate.netresearchgate.netmdpi.com | Room Temperature to 55°C researchgate.netmdpi.com | High efficiency, rapid hydrolysis. researchgate.netmdpi.com |

| Helix pomatia (Snail) | Up to 24 hours cdc.govmdpi.com | 37°C to 55°C cdc.govmdpi.com | Contains both β-glucuronidase and sulfatase activity. sigmaaldrich.com |

| Escherichia coli | 30 minutes nih.gov | 37°C nih.gov | Essentially free of sulfatase activity, shows high hydrolytic activity. sigmaaldrich.comnih.gov |

Use of Deuterium-Labeled Analogs as Internal Standards in Research

The use of stable isotope-labeled internal standards is a critical component of modern quantitative analysis, particularly in LC-MS/MS methods. cerilliant.com These standards are essential for improving the accuracy and precision of measurements by correcting for variations in sample extraction, injection volume, chromatographic separation, and mass spectrometric ionization and detection. cerilliant.comveeprho.com For the analysis of this compound, a deuterium-labeled analog such as 4-Biphenylyl-d5 Glucuronide is an ideal internal standard. veeprho.com

A stable isotope-labeled internal standard is a version of the analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). cerilliant.com Because these labeled compounds have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. cerilliant.com However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for accurate ratiometric quantification. cerilliant.com

The use of deuterium-labeled analogs like 4-Hydroxy Biphenyl-D5 and its glucuronide conjugate is specifically mentioned for improving the accuracy of mass spectrometry and liquid chromatography for the precise quantification of biphenyl in biological samples. veeprho.comveeprho.com These standards are invaluable in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.comveeprho.com While commercially available, the synthesis of specific deuterated internal standards can sometimes be a challenge, and researchers may need to use analogs with similar structures and extraction efficiencies if a perfect match is not available. researchgate.net

| Compound Name | Application | Analytical Technique |

|---|---|---|

| 4-Hydroxy Biphenyl-D5 O-Glucuronide | Internal standard for Biphenyl quantification veeprho.com | Mass Spectrometry, Liquid Chromatography veeprho.com |

| 4-Hydroxy Biphenyl-D5 | Internal standard for Biphenyl quantification veeprho.com | Mass Spectrometry, Liquid Chromatography veeprho.com |

| 4-Aminobiphenyl-D9 | Internal standard in analytical research veeprho.com | Not specified |

| d5-etiocholanolone glucuronide | Certified reference material development researchgate.net | Not specified |

Dispositional and Pharmacokinetic Research in Preclinical Animal Models

Pharmacokinetic Profiles of 4-Biphenylyl Glucuronide in Animal Species (e.g., Rats, Mice, Dogs)

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent compound, 4-hydroxybiphenyl, which itself is a major metabolite of biphenyl (B1667301). In vivo and in vitro studies have demonstrated that 4-hydroxybiphenyl undergoes conjugation to form this compound in various animal species.

While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, research on related compounds provides a general understanding. For instance, studies on polychlorinated biphenyls in mice, rats, and dogs show that metabolism is a prerequisite for excretion, with metabolites having smaller distribution ratios than the parent compounds. nih.gov

In rats, the glucuronidation of 4-hydroxybiphenyl has been demonstrated in liver slices, indicating that the liver is a primary site for the formation of this compound. nih.gov Studies on ortho-phenylphenol, a structurally similar compound, show that glucuronide conjugates are formed in both mice and rats. nih.gov

A notable species difference exists in dogs, which possess the unique ability to form a diglucuronide of 4-hydroxybiphenyl. This suggests the presence of a specific UDP-glucuronosyltransferase (UGT) in dogs with a broader substrate specificity, capable of further glucuronidating the initial this compound. In contrast, liver microsomes from rats and humans only produce the monoglucuronide.

Table 1: Formation of 4-Hydroxybiphenyl Glucuronide Metabolites in Liver Microsomes

| Species | Monoglucuronide Formation | Diglucuronide Formation |

| Rat | Yes | No |

| Mouse | Yes | Not Reported |

| Dog | Yes | Yes |

This table summarizes the observed formation of glucuronide metabolites from 4-hydroxybiphenyl in in vitro liver microsome studies.

Direct studies on the absorption and distribution of this compound are limited. However, insights can be drawn from the disposition of its parent compounds. Following administration of biphenyl or 4-hydroxybiphenyl, the formation of this compound occurs systemically, primarily in the liver.

The distribution of metabolites of polychlorinated biphenyls is generally less extensive than that of the parent compounds, with lower equilibrium tissue-to-blood distribution ratios. nih.gov This suggests that this compound, being more water-soluble than its aglycone, would likely have a more limited distribution into tissues, particularly adipose tissue.

The primary route of elimination for biphenyl compounds and their metabolites is through the feces. nih.gov This indicates that biliary excretion is the major pathway for the elimination of conjugated metabolites like this compound. Once formed in the liver, this compound is transported into the bile and subsequently excreted into the small intestine.

Urinary excretion also contributes to the elimination of biphenyl metabolites. Studies on ortho-phenylphenol in mice and rats have shown the presence of its glucuronide conjugate in the urine. nih.gov In studies with biphenyl, various glucuronides, including that of 4-hydroxybiphenyl, have been detected in the urine of rabbits and mice. nih.gov The extent of renal versus biliary excretion can vary between species and is influenced by factors such as the molecular weight of the conjugate and the activity of specific transporters in the liver and kidney.

Comparative Pharmacokinetic Analyses Across Diverse Animal Models

Significant species differences are observed in the metabolism and disposition of this compound. As previously mentioned, the most striking difference is the formation of a diglucuronide in dogs, which is not observed in rats. nih.gov

The clearance of polychlorinated biphenyls also shows considerable variation between species, with dogs and monkeys exhibiting more variability compared to rats and mice. nih.gov Such differences in clearance will directly affect the exposure and half-life of metabolites like this compound.

Table 2: Comparative Metabolism of Biphenyl Congeners in Preclinical Models

| Species | Key Metabolic Pathways | Notable Metabolites | Primary Excretion Route |

| Rat | Hydroxylation, Glucuronidation, Sulfation | 4-Hydroxybiphenyl Glucuronide | Fecal |

| Mouse | Hydroxylation, Glucuronidation, Sulfation | 4-Hydroxybiphenyl Glucuronide | Fecal |

| Dog | Hydroxylation, Glucuronidation | 4-Hydroxybiphenyl Monoglucuronide, 4-Hydroxybiphenyl Diglucuronide | Fecal |

This table provides a comparative overview of the metabolic pathways and primary excretion routes for biphenyl compounds in different animal models.

Research on Enterohepatic Recirculation and its Implications in Animal Models

Mechanistic Investigations of 4 Biphenylyl Glucuronide Interactions and Biological Roles

Structure-Activity Relationship (SAR) Studies of Glucuronidation Substrates and Inhibitors

The relationship between the chemical structure of a compound and its ability to be a substrate or inhibitor of UDP-glucuronosyltransferases (UGTs) is a critical area of investigation in drug metabolism. While specific structure-activity relationship (SAR) studies on 4-biphenylyl glucuronide are not extensively detailed in publicly available literature, principles derived from studies of structurally similar compounds, such as 4-aminobiphenyl (B23562), provide valuable insights.

The glucuronidation of xenobiotics is largely dependent on the presence of a suitable functional group (e.g., hydroxyl, amino, carboxyl) that can act as a nucleophile to attack the electrophilic C1 position of the glucuronic acid moiety of the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). For 4-hydroxybiphenyl, the precursor to this compound, the phenolic hydroxyl group is the site of glucuronidation.

Studies on related compounds like 4-aminobiphenyl have demonstrated the importance of the biphenyl (B1667301) scaffold and the nature and position of the functional group in determining the substrate specificity for different UGT isoforms. For instance, the N-glucuronidation of 4-aminobiphenyl is catalyzed with different efficiencies by various UGT isoforms, with UGT1A4 exhibiting higher affinity and efficiency compared to UGT1A9. nih.gov The kinetic parameters for this reaction, including the Michaelis constant (K_m) and maximum velocity (V_max), are influenced by the structural features of the substrate.

Inhibitors of UGTs also exhibit SAR. Compounds can act as competitive or non-competitive inhibitors, and their potency is dictated by their structural characteristics. For example, hecogenin (B1673031) has been identified as a competitive inhibitor of UGT1A4 in the glucuronidation of 4-aminobiphenyl, significantly increasing the K_m value. nih.gov The structural features of hecogenin that allow it to bind to the active site of UGT1A4 and compete with 4-aminobiphenyl highlight the importance of molecular shape and electronic properties in inhibitor design.

The following table summarizes key findings from a study on 4-aminobiphenyl glucuronidation that can be extrapolated to understand the potential SAR for 4-biphenyl glucuronidation.

| Compound/Parameter | UGT1A4 | UGT1A9 | Note |

| 4-Aminobiphenyl K_m (µM) | 58.8 | 227.5 | Lower K_m indicates higher affinity. |

| 4-Aminobiphenyl V_max (pmol/min/mg protein) | 234.9 | 31.2 | Higher V_max indicates greater catalytic efficiency. |

| Hecogenin Inhibition | Competitive | Not specified | Hecogenin significantly increases the K_m of UGT1A4 for 4-aminobiphenyl. nih.gov |

Role of this compound as a Probe Substrate for UGT Activity in Research Assays

In vitro assays utilizing probe substrates are fundamental tools for characterizing the activity of specific UGT isoforms, investigating drug-drug interactions, and phenotyping metabolic pathways. A probe substrate is a compound that is selectively metabolized by a single UGT isoform. nih.gov While 4-hydroxybiphenyl is known to be glucuronidated, its widespread use as a highly selective probe substrate for a specific UGT isoform is not as prominently documented as other compounds.

However, the principles of its use in research assays would follow established methodologies. In such an assay, a biological matrix, such as human liver microsomes or recombinant UGT enzymes, is incubated with 4-hydroxybiphenyl and the cofactor UDPGA. bioivt.com The formation of this compound over time is then measured, typically using sensitive analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov

The rate of this compound formation provides a measure of the activity of the UGT enzyme(s) responsible for its metabolism. These assays are crucial for:

Enzyme Inhibition Studies: To determine if a new chemical entity can inhibit the glucuronidation of 4-hydroxybiphenyl, thus indicating a potential for drug-drug interactions. bioivt.com

Reaction Phenotyping: To identify which specific UGT isoforms are responsible for the glucuronidation of a test compound by correlating the rate of its metabolism with the rate of this compound formation.

Induction Studies: To assess whether exposure to certain drugs can increase the expression and activity of the UGTs that metabolize 4-hydroxybiphenyl. nih.gov

The table below lists commonly used probe substrates for major human hepatic UGT isoforms, illustrating the type of selective substrates utilized in these research assays.

| UGT Isoform | Probe Substrate |

| UGT1A1 | β-estradiol |

| UGT1A4 | Trifluoperazine |

| UGT1A6 | 1-Naphthol |

| UGT1A9 | Propofol |

| UGT2B7 | Naloxone |

Investigation of Transporter-Mediated Disposition in In Vitro and Animal Systems (e.g., role in biliary excretion)

The disposition of this compound, like many other glucuronide conjugates, is heavily reliant on the activity of various uptake and efflux transporters located in key tissues such as the liver, intestine, and kidneys. frontiersin.org Due to the addition of the negatively charged glucuronic acid moiety, this compound is more water-soluble and less able to passively diffuse across cell membranes than its parent compound, 4-hydroxybiphenyl. sdu.dk Consequently, its movement into and out of cells is mediated by transporter proteins.

In the liver, after its formation in the endoplasmic reticulum, this compound can be transported into the systemic circulation or excreted into the bile. This process is orchestrated by a suite of transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes.

Biliary Excretion: The excretion of glucuronide conjugates into the bile is a major route of elimination for many xenobiotics and is primarily mediated by canalicular efflux transporters. frontiersin.org Key transporters involved in the biliary excretion of glucuronides include Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.gov In vitro studies using membrane vesicles overexpressing these transporters and in vivo studies in animal models are used to investigate their role in the biliary clearance of compounds like this compound.

Sinusoidal Efflux: Alternatively, this compound can be transported from the hepatocytes back into the bloodstream for subsequent renal elimination. This sinusoidal efflux is mediated by transporters such as Multidrug Resistance-Associated Protein 3 (MRP3) and MRP4. sdu.dk

Hepatic Uptake: The potential for hepatic uptake of circulating this compound from the blood into hepatocytes is mediated by sinusoidal uptake transporters, primarily from the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3. nih.gov

| Transporter Family | Location in Hepatocyte | Function in Glucuronide Disposition | Key Examples |

| MRP | Canalicular and Sinusoidal | Biliary excretion and efflux into blood. sdu.dknih.gov | MRP2, MRP3, MRP4 |

| BCRP | Canalicular | Biliary excretion. frontiersin.org | BCRP (ABCG2) |

| OATP | Sinusoidal | Uptake from blood into the liver. nih.gov | OATP1B1, OATP1B3 |

Cross-Talk with Other Biotransformation Enzymes (e.g., Cytochrome P450s, Sulfotransferases) in Research Models

The biotransformation of xenobiotics often involves a complex interplay between different enzyme systems, a phenomenon referred to as "cross-talk." In the case of 4-hydroxybiphenyl, its formation and subsequent glucuronidation are prime examples of this interplay, primarily involving Cytochrome P450 (CYP) enzymes and UGTs.

The parent compound, biphenyl, is first hydroxylated to form 4-hydroxybiphenyl, a reaction catalyzed by CYP enzymes. nih.gov This initial Phase I metabolic step introduces the hydroxyl group necessary for the subsequent Phase II conjugation reaction with glucuronic acid, catalyzed by UGTs. The efficiency of this compound formation is therefore dependent on the activity of the preceding CYP-mediated hydroxylation.

Research models used to investigate this cross-talk include:

In Vitro Co-incubations: Utilizing human liver microsomes or co-expressing CYP and UGT enzymes in recombinant systems allows for the study of the sequential metabolism of biphenyl to 4-hydroxybiphenyl and then to this compound.

Hepatocyte Cultures: Primary human hepatocytes provide a more physiologically relevant model, as they contain a full complement of biotransformation enzymes and transporters, enabling the investigation of the complete metabolic pathway and its regulation.

Furthermore, there can be direct interactions and mutual influence between CYPs and UGTs within the endoplasmic reticulum, where both enzyme families are located. Co-expression studies have shown that the presence of a UGT can modulate the activity of a CYP, and vice versa. This suggests a physical and functional association between these key biotransformation enzymes.

While glucuronidation is a major conjugation pathway for 4-hydroxybiphenyl, sulfation, catalyzed by sulfotransferases (SULTs), represents another potential Phase II metabolic route for phenolic compounds. The balance between glucuronidation and sulfation can be influenced by substrate concentration, cofactor availability, and the relative expression and activity of UGT and SULT isoforms in a particular tissue.

The following table outlines the sequential biotransformation of biphenyl, highlighting the cross-talk between different enzyme systems.

| Biotransformation Step | Enzyme Family | Substrate | Product |

| Phase I: Hydroxylation | Cytochrome P450 (CYP) | Biphenyl | 4-Hydroxybiphenyl |

| Phase II: Glucuronidation | UDP-Glucuronosyltransferases (UGT) | 4-Hydroxybiphenyl | This compound |

| Phase II: Sulfation (Alternative) | Sulfotransferases (SULT) | 4-Hydroxybiphenyl | 4-Biphenylyl Sulfate |

Computational and Theoretical Approaches to Glucuronidation Research

Molecular Modeling and Docking Studies of UGT-Substrate Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a substrate within the active site of an enzyme. In the context of 4-Biphenylyl Glucuronide formation, these methods are instrumental in understanding how its precursor, 4-Biphenylol, interacts with various UGT isoforms.

Due to the challenges in crystallizing membrane-bound proteins like UGTs, homology modeling is often the first step. This involves constructing a three-dimensional model of a UGT isoform based on the known crystal structure of a related protein. These models provide a virtual representation of the enzyme's active site, which is crucial for subsequent docking studies.

Docking simulations then place the 4-Biphenylol molecule into the modeled UGT active site in various possible conformations. Scoring functions are used to evaluate the binding energy of each pose, predicting the most favorable binding mode. These studies can reveal key amino acid residues involved in substrate recognition and catalysis. For phenolic substrates like 4-Biphenylol, interactions such as hydrogen bonding with the hydroxyl group and hydrophobic interactions with the biphenyl (B1667301) rings are critical for proper orientation and subsequent glucuronidation.

For instance, modeling and molecular docking studies have been performed to explain the stereoselective glucuronidation of various substrates, providing insights into the specific interactions that govern enzyme activity. nih.govnih.govmdpi.com While specific docking studies for 4-Biphenylol are not extensively documented in publicly available literature, the principles derived from studies on other phenolic compounds are directly applicable. These studies indicate that the size and shape of the binding pocket, along with the presence of specific amino acid residues, determine the regioselectivity of glucuronidation for phenolic compounds. nih.gov

A hypothetical docking of 4-Biphenylol into a modeled UGT active site would likely show the hydroxyl group positioned near the UDP-glucuronic acid (UDPGA) co-substrate, facilitated by hydrogen bonds with surrounding amino acid residues. The biphenyl moiety would be stabilized within a hydrophobic pocket of the active site. The insights from such studies are crucial for predicting which UGT isoforms are most likely to metabolize 4-Biphenylol and for understanding the structural basis of their substrate specificity.

Quantitative Structure-Activity Relationship (QSAR) for Predicting Glucuronidation Potential

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. In the context of glucuronidation, QSAR can be used to predict the likelihood of a compound, such as 4-Biphenylol, being a substrate for UGT enzymes and to estimate the rate of its glucuronidation.

The development of a QSAR model for glucuronidation involves several key steps:

Data Collection: A dataset of compounds with known glucuronidation activities (e.g., Vmax, Km, or clearance values) is compiled. For phenolic compounds like 4-Biphenylol, this would include a series of structurally related phenols.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the molecular descriptors to the observed glucuronidation activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

QSAR studies on the glucuronidation of simple phenols by UGT1A6 and UGT1A9 have demonstrated the importance of descriptors such as hydrophobicity (logP) and electronic parameters in determining the rate of metabolism. q-bio.org For a compound like 4-Biphenylol, its high lipophilicity, as indicated by its biphenyl structure, would be a significant factor in its interaction with UGT enzymes.

| Descriptor Type | Example Descriptor | Relevance to Glucuronidation of 4-Biphenylol |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | The biphenyl structure of 4-Biphenylol suggests a high LogP value, indicating increased lipophilicity which often correlates with higher affinity for UGT enzymes. |

| Electronic | Partial Charge on the Hydroxyl Oxygen | The nucleophilicity of the hydroxyl oxygen is crucial for the glucuronidation reaction. A more negative partial charge can enhance the reaction rate. |

| Topological | Molecular Shape Indices | The size and shape of 4-Biphenylol must be complementary to the UGT active site for efficient binding and catalysis. |

In Silico Prediction of Metabolite Formation and Stability

In silico tools for metabolism prediction have become increasingly sophisticated, enabling the prediction of the likely metabolites of a parent compound. tandfonline.comnih.gov These tools utilize various approaches, including rule-based systems, expert systems, and machine learning algorithms, to predict the sites of metabolism (SOMs) on a molecule that are susceptible to enzymatic modification. mdpi.com

For 4-Biphenylol, these predictive models would identify the hydroxyl group as the primary site for glucuronidation. Some of the common in silico approaches include:

Rule-based systems: These systems contain a predefined set of biotransformation rules derived from known metabolic reactions. For a phenolic compound like 4-Biphenylol, a rule for O-glucuronidation would be applied to the hydroxyl group.

Expert systems: These are more advanced rule-based systems that incorporate expert knowledge to refine the predictions and reduce the number of false positives.

Machine learning models: These models are trained on large datasets of known metabolic reactions and can learn complex relationships between a molecule's structure and its metabolic fate. researchgate.net They can predict the probability of a specific site on a molecule being metabolized.

Several publicly and commercially available software tools can predict the metabolites of a given compound. For 4-Biphenylol, these tools would predict the formation of this compound. Furthermore, some models can also provide an indication of the stability of the predicted metabolite. The stability of a glucuronide conjugate can be an important factor in its disposition and potential for toxicological effects.

The table below provides a conceptual overview of how different in silico approaches would predict the formation of this compound.

| In Silico Approach | Prediction for 4-Biphenylol | Basis of Prediction |

|---|---|---|

| Rule-Based System | Formation of this compound at the hydroxyl group. | Application of a general rule for the O-glucuronidation of phenols. |

| Expert System | High likelihood of this compound formation. | Refined rules and expert knowledge confirming the susceptibility of phenolic hydroxyl groups to glucuronidation. |

| Machine Learning Model | High probability score for glucuronidation at the hydroxyl position. | Learned patterns from a large dataset of known glucuronidation reactions of phenolic compounds. |

Systems Biology Approaches to Glucuronidation Networks

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components in isolation. In the context of glucuronidation, a systems biology approach would consider the formation of this compound not as a single reaction, but as part of a larger network of metabolic pathways.

This approach involves the development of computational models of metabolic networks that can simulate the flux of metabolites through different pathways under various conditions. nih.gov For this compound, a systems biology model would integrate information on:

The expression levels of different UGT isoforms in various tissues.

The kinetic parameters of the glucuronidation of 4-Biphenylol by these isoforms.

The interplay with other metabolic pathways, such as Phase I metabolism that may produce 4-Biphenylol from other parent compounds, and the subsequent transport and excretion of this compound.

While the development of a specific systems biology model for 4-Biphenylol glucuronidation would require extensive experimental data, the conceptual framework of systems biology provides a powerful approach for understanding the broader physiological and toxicological implications of the formation of this compound. These models can help to bridge the gap between in vitro data and in vivo outcomes, ultimately leading to better predictions of drug metabolism and toxicity. proquest.com

Future Research Directions and Translational Applications Excluding Human Clinical Data

Development of Novel In Vitro and Ex Vivo Models for Glucuronidation Research

The development of more sophisticated in vitro and ex vivo models is essential for accurately predicting the metabolic fate of xenobiotics like 4-hydroxybiphenyl. Traditional models, while useful, often lack the complexity to fully replicate in vivo conditions.

Precision-Cut Liver Slices (PCLS): An established ex vivo model, PCLS, has been successfully used to study the glucuronidation of 4-hydroxybiphenyl. nih.gov In one study using fresh rat liver slices, the formation of 4-hydroxybiphenyl glucuronide was found to be stable for up to 24 hours. nih.gov This model preserves the native liver architecture and the complex interplay between different cell types, offering a significant advantage over simpler systems. Research has shown that after a 24-hour incubation, the rate of 4-hydroxybiphenyl glucuronidation decreased by approximately 50% by the 48-hour mark, demonstrating the model's utility for studying the time-course of metabolic activity. nih.gov

Advanced In Vitro Systems: The limitations of current models, such as the rapid decline in enzyme activity in traditional systems, necessitate the development of novel platforms. nih.gov Future research will likely focus on:

Three-Dimensional (3D) Cell Cultures: Spheroid and organoid cultures of hepatocytes can more closely mimic the physiological environment of the liver, providing a better platform for long-term metabolism studies.

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices use human cells to create microscale tissues and can replicate complex biological functions. criver.com An MPS for liver studies could provide a highly controlled environment to investigate the formation and transport of 4-Biphenylyl Glucuronide.

Co-culture Systems: Combining hepatocytes with other liver cell types, such as stellate and Kupffer cells, can offer a more comprehensive picture of xenobiotic metabolism and its potential effects.

These advanced models will be instrumental in improving in vitro-in vivo extrapolation (IVIVE), which aims to predict human hepatic clearance from in vitro data. nih.govnih.govresearchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Elucidating Glucuronidation Pathways

Omics technologies offer a powerful, high-throughput approach to unraveling the complexities of glucuronidation pathways. nih.govmdpi.com Integrating these technologies can provide a holistic view of the metabolic processes affecting 4-hydroxybiphenyl. nih.govfrontiersin.org

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. Global metabolomics profiling can be used to identify and quantify a wide range of glucuronides, including this compound, in various biological samples like plasma and tissue extracts. researchgate.net By comparing the metabolic profiles of control versus treated samples (e.g., with 4-hydroxybiphenyl), researchers can identify all relevant metabolites and gain insights into the complete metabolic pathway.

Proteomics: Targeted quantitative proteomics is a powerful tool for measuring the absolute abundance of specific proteins, such as the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. unc.edu By correlating the expression levels of specific UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B15) with the rate of this compound formation, researchers can pinpoint the key enzymes involved in its metabolism. unc.edunih.gov This approach helps to explain inter-species and inter-individual differences in metabolism. unc.edu

The integration of these omics platforms allows for a systems biology approach, connecting enzyme expression levels (proteomics) with metabolic outcomes (metabolomics) to build comprehensive predictive models of this compound disposition. fraunhofer.de

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Application for this compound Research | Expected Outcome |

|---|---|---|

| Metabolomics | Identification and quantification of this compound and other related metabolites in in vitro or ex vivo samples following exposure to 4-hydroxybiphenyl. | A complete map of the metabolic pathway, including potential alternative conjugation or oxidation products. |

| Proteomics | Quantification of specific UGT enzyme isoforms in liver microsomes or other model systems used to study 4-hydroxybiphenyl metabolism. | Identification of the primary UGT enzymes responsible for the formation of this compound. |

| Transcriptomics | Measurement of mRNA expression levels of UGT genes in response to 4-hydroxybiphenyl exposure. | Understanding the potential for enzyme induction or repression, which can alter metabolic rates over time. |

| Multi-Omics Integration | Combining data from metabolomics, proteomics, and transcriptomics to build a comprehensive model of 4-hydroxybiphenyl metabolism and its regulation. | A predictive model that can explain variability in glucuronidation and its impact on the disposition of the compound. |

Advancements in Micro-Analytical Techniques for Investigating Glucuronide Metabolism

The direct analysis of glucuronide conjugates is crucial for accurate metabolic studies, as indirect methods involving hydrolysis can be prone to errors like incomplete reactions or degradation of the parent compound. researchgate.netscispace.com Modern analytical techniques, particularly those based on mass spectrometry, have revolutionized the field.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the detection and quantification of glucuronides from various biological samples. researchgate.net Techniques like reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are widely used for the separation of polar glucuronides from their less polar parent compounds. scispace.comnih.govscielo.br

Key advancements include:

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, enabling confident identification of metabolites like this compound without the need for a synthetic standard. sigmaaldrich.com

Improved Sample Preparation: The development of advanced solid-phase extraction (SPE) methods allows for the efficient and simultaneous extraction of both parent compounds and their glucuronide metabolites from complex matrices like plasma. nih.gov

Sensitive Detection: Modern triple quadrupole LC-MS/MS instruments allow for highly selective and sensitive quantification of glucuronides, even at very low concentrations. scispace.com

These advancements enable high-throughput analysis, which is essential for screening studies and for building detailed kinetic models of glucuronide formation. nih.gov

Strategic Design of Xenobiotics to Modulate Glucuronidation for Research Purposes

The strategic design of novel chemical entities is a key approach for probing the function of UGT enzymes and understanding the glucuronidation process. researchgate.netnih.gov This involves creating molecules that can act as selective substrates, inducers, or inhibitors for specific UGT isoforms. bioivt.com

Probing UGT Isoform Activity: Xenobiotics can be designed to be highly selective substrates for a particular UGT enzyme. By modifying the structure of 4-hydroxybiphenyl (e.g., by adding or moving functional groups), researchers can investigate the structure-activity relationships that govern its interaction with different UGTs. This helps to map the substrate-binding site of the enzymes. researchgate.net

Modulating Enzyme Activity:

Inhibitors: The development of potent and selective UGT inhibitors is crucial for reaction phenotyping studies, which aim to identify the specific enzymes responsible for a metabolic pathway. bioivt.comsci-hub.st For example, by testing a panel of known UGT inhibitors, researchers can determine which ones block the formation of this compound, thereby implicating the corresponding UGT isoform.

Inducers: Certain xenobiotics can increase the expression of UGT enzymes. A study using rat liver slices showed that phenobarbital, a known enzyme inducer, increased the mRNA levels of UGT2B12, demonstrating that these models are suitable for studying induction effects. nih.gov Designing specific inducers can help in studying the regulatory mechanisms of UGT expression.

This rational design approach not only aids in fundamental research but also has translational implications for predicting and avoiding drug-drug interactions, where one compound might inhibit or induce the metabolism of another. bioivt.com

Table 2: Examples of Compounds Used to Modulate UGT Activity for Research

| Compound | Class | Primary UGT Target(s) | Research Application |

|---|---|---|---|

| Atazanavir | Inhibitor | UGT1A1 | To investigate the role of UGT1A1 in the glucuronidation of a test compound. |

| Probenecid | Inhibitor | Multiple UGTs | General inhibitor used to assess the overall contribution of glucuronidation to a compound's metabolism. sci-hub.st |

| Amitriptyline | Inhibitor | UGT1A4, UGT2B7 | To study the involvement of specific UGTs in N-glucuronidation and O-glucuronidation. |

| Phenobarbital | Inducer | UGT2B family | To study the induction of UGT enzymes and its effect on xenobiotic clearance. nih.gov |

| Rifampicin | Inducer | UGT1A1, UGT1A9 | To investigate the impact of enzyme induction on the metabolism of drugs cleared by these UGTs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.